molecular formula C25H20F3NO2 B4079593 7,7-dimethyl-10-[4-(trifluoromethyl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

7,7-dimethyl-10-[4-(trifluoromethyl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

Cat. No. B4079593
M. Wt: 423.4 g/mol
InChI Key: HPHHTUQEPDRQMW-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of such compounds generally involves the formation of the quinoline core, followed by functionalization to introduce the various substituents. The trifluoromethyl group can be introduced using various methods, including radical trifluoromethylation .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline core, along with the various substituents. The trifluoromethyl group is a key feature, contributing to the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the reactivity of the functional groups present. The trifluoromethyl group is generally considered to be quite stable, but can participate in certain reactions under specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the quinoline core and the various substituents. The trifluoromethyl group, for example, is known to significantly influence the properties of the compounds it is part of .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many quinoline derivatives have biological activity and are used in medicinal chemistry .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its properties, and evaluation of its potential applications, particularly in the field of medicinal chemistry .

properties

IUPAC Name

7,7-dimethyl-10-[4-(trifluoromethyl)phenyl]-5,6,8,10-tetrahydroindeno[1,2-b]quinoline-9,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO2/c1-24(2)11-17-20(18(30)12-24)19(13-7-9-14(10-8-13)25(26,27)28)21-22(29-17)15-5-3-4-6-16(15)23(21)31/h3-10,19,29H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHHTUQEPDRQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(F)(F)F)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-dimethyl-10-[4-(trifluoromethyl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,7-dimethyl-10-[4-(trifluoromethyl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
Reactant of Route 2
Reactant of Route 2
7,7-dimethyl-10-[4-(trifluoromethyl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
Reactant of Route 3
Reactant of Route 3
7,7-dimethyl-10-[4-(trifluoromethyl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
Reactant of Route 4
Reactant of Route 4
7,7-dimethyl-10-[4-(trifluoromethyl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
Reactant of Route 5
7,7-dimethyl-10-[4-(trifluoromethyl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
Reactant of Route 6
Reactant of Route 6
7,7-dimethyl-10-[4-(trifluoromethyl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

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